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Compound Name:
3-ethyl-1,4-dimethyl-1H-pyrazol-5-

amine

Cat. No.: B1331969 Get Quote

A Technical Guide for Drug Discovery Professionals

The pyrazole amine core represents a versatile and highly valuable scaffold in modern

medicinal chemistry. Its unique structural and electronic properties have enabled the

development of potent and selective modulators for a range of high-value therapeutic targets.

This technical guide provides an in-depth overview of key targets for pyrazole amine

derivatives, focusing on protein kinases and G-protein coupled receptors, which are critical

nodes in oncology, inflammation, and neurodegenerative diseases. This document summarizes

quantitative efficacy data, details relevant experimental protocols, and visualizes the associated

signaling pathways to support ongoing and future drug discovery efforts.

Protein Kinase Inhibitors: Taming Dysregulated
Signaling
The pyrazole ring is a well-established hinge-binding motif, making it an ideal starting point for

the design of ATP-competitive kinase inhibitors. Pyrazole amines have been successfully

developed to target several key kinase families implicated in cancer and inflammatory

disorders.

Cyclin-Dependent Kinases (CDKs)
CDKs are essential regulators of the cell cycle, and their dysregulation is a hallmark of many

cancers. Pyrazole-based molecules have been developed as potent inhibitors of CDK2 and the
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CDK4/6 complex, offering a strategy to induce cell cycle arrest and apoptosis in tumor cells.[1]

[2][3][4][5]

Compound Target Assay Type
IC50 / Ki
(µM)

Target Cell
Line

Reference

Compound 4
CDK2/cyclin

A2

In vitro

enzyme
3.82 HCT-116 [2]

Compound

7a

CDK2/cyclin

A2

In vitro

enzyme
2.0 HCT-116 [2]

Compound

7d

CDK2/cyclin

A2

In vitro

enzyme
1.47 HCT-116 [2]

Compound 9
CDK2/cyclin

A2

In vitro

enzyme
0.96 HCT-116 [2]

Compound

15
CDK2

In vitro

enzyme
0.005 (Ki)

Ovarian

Cancer Cells
[5]

AT7519 Pan-CDK Clinical Trial -
Various

Tumors
[6]

The following diagram illustrates the central role of the CDK2/Cyclin E/A complex in the G1/S

phase transition of the cell cycle, a key pathway inhibited by pyrazole amine derivatives.
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CDK2 signaling pathway in cell cycle progression.
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This protocol outlines a typical method for assessing the inhibitory activity of pyrazole

compounds against CDK2/cyclin A2.

Reagents and Materials:

Recombinant human CDK2/cyclin A2 enzyme.

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20).

ATP solution (stock concentration 10 mM).

Peptide substrate (e.g., a derivative of Histone H1).

Test compounds (pyrazole amines) dissolved in DMSO.

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

384-well microplates (low-volume, white).

Procedure:

Prepare serial dilutions of the pyrazole test compounds in DMSO, then dilute further in

kinase buffer.

Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include

controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

Add 2.5 µL of a 2x enzyme solution (CDK2/cyclin A2 diluted in kinase buffer) to each well.

Incubate for 10-15 minutes at room temperature to allow compound binding.

Initiate the kinase reaction by adding 5 µL of a 2x ATP/substrate solution (prepared in

kinase buffer). The final ATP concentration should be at or near the Km for the enzyme.

Incubate the reaction for 60 minutes at 30°C.
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Stop the reaction and detect the amount of ADP produced by adding the detection

reagents as per the manufacturer's instructions (e.g., add ADP-Glo™ Reagent, incubate,

then add Kinase Detection Reagent).

Measure luminescence using a plate reader.

Data Analysis:

Normalize the data using the 0% and 100% activity controls.

Plot the percent inhibition versus the logarithm of the compound concentration.

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Janus Kinases (JAKs)
The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses.[7]

Aberrant JAK activity is linked to myeloproliferative neoplasms and inflammatory diseases.

Pyrazole derivatives, such as the FDA-approved Ruxolitinib, have proven to be effective JAK

inhibitors.[7][8][9][10]

Compound Target Assay Type IC50 (nM)
Target Cell
Line

Reference

Ruxolitinib JAK1 / JAK2
In vitro

enzyme
~3 - [9]

Compound 3f JAK1
In vitro

enzyme
3.4

PC-3, HEL,

K562
[7][8]

Compound 3f JAK2
In vitro

enzyme
2.2

PC-3, HEL,

K562
[7][8]

Compound 3f JAK3
In vitro

enzyme
3.5

PC-3, HEL,

K562
[7][8]

Golidocitinib JAK1
In vitro

enzyme

Potent,

selective

T lymphoma

cells
[9]
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This diagram shows how cytokines activate the JAK/STAT pathway and how pyrazole amine

inhibitors block this signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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